Estriol tripropionate
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Overview
Description
Estriol tripropionate is a steroid ester.
Scientific Research Applications
Treatment of Postmenopausal Vaginal Atrophy : Estriol has been shown to be effective in treating symptoms of postmenopausal vaginal atrophy. A study by Cano et al. (2012) found that a new low-concentration estriol formulation was effective and safe for treating this condition (Cano et al., 2012). Similarly, Rueda et al. (2017) confirmed the efficacy of local estrogens, including estriol, in treating vulvovaginal atrophy symptoms with few adverse effects (Rueda et al., 2017).
Management of Urogenital Atrophy : Cardozo et al. (1998) conducted a meta-analysis which demonstrated that estrogen therapy, including estriol, is efficacious in treating urogenital atrophy in postmenopausal women (Cardozo et al., 1998).
Modulation of Hormone Secretion : Estriol has been found to influence hormone secretion. Genazzani et al. (2012) reported that estriol administration modulates the neuroendocrine control of the hypothalamus-pituitary unit and induces the recovery of LH synthesis and secretion in hypogonadotropic patients (Genazzani et al., 2012).
Autoimmune Diseases Treatment : A study by Kim et al. (1999) showed that estriol could be a novel therapeutic agent for Th1-mediated autoimmune diseases, like multiple sclerosis, due to its ability to ameliorate experimental autoimmune encephalomyelitis (Kim et al., 1999).
Biological Activity on Mammary Gland : Pokrovskaya and Lazarev (1966) found that estriol has significant biological activity on the mammary glands, highlighting its potent effects in this area (Pokrovskaya & Lazarev, 1966).
Effect on Breast Cancer Cell Lines : Diller et al. (2014) examined the effects of estriol on breast cancer cell growth and gene expression, indicating that low levels of estriol can trigger robust estrogenic responses in breast cancer cells (Diller et al., 2014).
Potential as a Biomarker : Falah et al. (2015) reviewed the clinical relevance and biological significance of estriol, highlighting its potential as a biomarker and therapeutic agent (Falah et al., 2015).
properties
CAS RN |
2236-31-9 |
---|---|
Product Name |
Estriol tripropionate |
Molecular Formula |
C27H36O6 |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,16R,17R)-13-methyl-3,17-di(propanoyloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl] propanoate |
InChI |
InChI=1S/C27H36O6/c1-5-23(28)31-17-9-11-18-16(14-17)8-10-20-19(18)12-13-27(4)21(20)15-22(32-24(29)6-2)26(27)33-25(30)7-3/h9,11,14,19-22,26H,5-8,10,12-13,15H2,1-4H3/t19-,20-,21+,22-,26+,27+/m1/s1 |
InChI Key |
ONMZMZJEZHMWQL-REUUDLSRSA-N |
Isomeric SMILES |
CCC(=O)O[C@@H]1C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2([C@H]1OC(=O)CC)C)C=CC(=C4)OC(=O)CC |
SMILES |
CCC(=O)OC1CC2C3CCC4=C(C3CCC2(C1OC(=O)CC)C)C=CC(=C4)OC(=O)CC |
Canonical SMILES |
CCC(=O)OC1CC2C3CCC4=C(C3CCC2(C1OC(=O)CC)C)C=CC(=C4)OC(=O)CC |
Other CAS RN |
2236-31-9 |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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